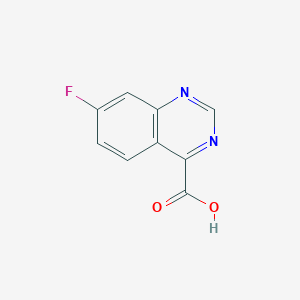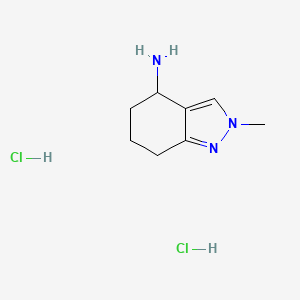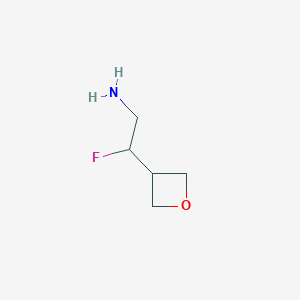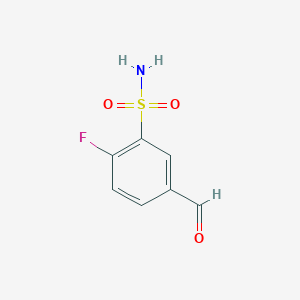![molecular formula C14H15ClFN7 B1448299 3-(4-Fluorphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-Hydrochlorid CAS No. 1351647-59-0](/img/structure/B1448299.png)
3-(4-Fluorphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-Hydrochlorid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions, and the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups. For example, the presence of multiple nitrogen atoms could result in hydrogen bonding, affecting the compound’s solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
Die Triazol-Pyrimidin-Hybridstruktur dieser Verbindung deutet auf mögliche neuroprotektive Eigenschaften hin . Forschungsergebnisse zeigen, dass ähnliche Verbindungen die neuronale Funktion und Struktur schützen können, was für die Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischen Hirnverletzungen entscheidend ist. Die Fähigkeit der Verbindung, mit neuronalen Rezeptoren zu interagieren und Prozesse zu hemmen, die zum Zelltod führen, macht sie zu einem Kandidaten für weitere Untersuchungen zur Neuroprotektion.
Anti-Neuroinflammatorische Eigenschaften
Entzündungen im zentralen Nervensystem können zu neurodegenerativen Erkrankungen führen oder diese verschlimmern. Die betreffende Verbindung wurde auf ihre anti-neuroinflammatorischen Aktivitäten untersucht . Sie kann wichtige Entzündungsmediatoren wie Stickstoffmonoxid und Tumornekrosefaktor-alpha in Mikroglia-Zellen hemmen und so einen therapeutischen Ansatz zur Behandlung von Neuroinflammation bieten.
Antivirale Aktivität
Indolderivate, die ein ähnliches strukturelles Motiv wie unsere Verbindung aufweisen, haben antivirale Aktivitäten gezeigt . Dies deutet darauf hin, dass 3-(4-Fluorphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-Hydrochlorid synthetisiert und auf seine Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren getestet werden könnte, was möglicherweise zur Entwicklung neuer antiviraler Medikamente beitragen würde.
Antitumorpotenzial
Verbindungen mit Triazol- und Pyrimidin-Motiven wurden auf ihre antiproliferativen Wirkungen gegen verschiedene Krebszelllinien untersucht . Die Fähigkeit der Verbindung, die Zellteilung zu stören und Apoptose in Krebszellen zu induzieren, macht sie zu einem interessanten Objekt in der onkologischen Forschung.
Antibakterielle und antioxidative Wirkungen
Die strukturellen Analoga der Verbindung haben signifikante antimikrobielle und antioxidative Eigenschaften gezeigt . Diese Verbindung könnte synthetisiert und auf ihre Wirksamkeit bei der Bekämpfung von mikrobiellen Infektionen und oxidativem Stress untersucht werden, die wichtige Faktoren bei vielen Krankheiten sind.
Entzündungshemmende und analgetische Wirkungen
Indolderivate sind bekannt für ihre entzündungshemmenden und analgetischen Wirkungen . Entsprechend könnte this compound auf sein Potenzial untersucht werden, Entzündungen und Schmerzen zu reduzieren, was bei Erkrankungen wie Arthritis und neuropathischen Schmerzen von Vorteil wäre.
Zukünftige Richtungen
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized. For example, if it shows activity as a kinase inhibitor, it could potentially be developed into a new anticancer drug .
Wirkmechanismus
Target of Action
The primary target of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is the ubiquitin-specific protease 28 (USP28), a protein that plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The interaction with USP28 inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects several biochemical pathways. Inhibition of USP28 can lead to alterations in cell cycle progression and apoptosis induction within cells . This is likely due to USP28’s role in the regulation of key components for cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity of the compound .
Result of Action
The molecular and cellular effects of the compound’s action include significant inhibition of cell growth and alterations in cell cycle progression . Additionally, the compound induces apoptosis within cells . Some compounds in this class have shown superior cytotoxic activities against certain cell lines .
Biochemische Analyse
Biochemical Properties
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with several enzymes and proteins. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride has been shown to interact with other proteins involved in apoptosis and inflammation, such as tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Cellular Effects
The effects of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . This effect is primarily mediated through the inhibition of CDK2 activity. Furthermore, the compound promotes apoptosis by increasing the expression of pro-apoptotic proteins such as Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2 . In addition to its anticancer effects, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines, including TNF-α and interleukin-6 (IL-6) .
Molecular Mechanism
At the molecular level, 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Additionally, the compound modulates gene expression by inhibiting the NF-κB signaling pathway, leading to reduced transcription of genes involved in inflammation and cell survival . The compound also induces endoplasmic reticulum stress, which contributes to its pro-apoptotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis in cancer cells . In vivo studies have demonstrated that the compound maintains its anticancer and anti-inflammatory effects over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits potent anticancer and anti-inflammatory effects without causing significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to optimize the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall pharmacological effects of the compound . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride within cells and tissues are mediated by several transporters and binding proteins. The compound is actively transported into cells by organic cation transporters (OCTs) and is distributed throughout various cellular compartments . Within tissues, the compound accumulates in organs with high metabolic activity, such as the liver and kidneys . The distribution of the compound is influenced by its binding to plasma proteins, which can affect its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors such as NF-κB . The subcellular localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN7.ClH/c15-10-1-3-11(4-2-10)22-14-12(19-20-22)13(17-9-18-14)21-7-5-16-6-8-21;/h1-4,9,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBABJPDWEOLCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)
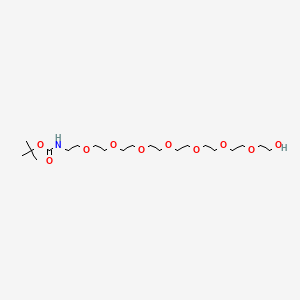
![6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1448222.png)


